2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine
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Overview
Description
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring, along with a methyl and an amine group on the propan-1-amine chain. Oxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenyloxazole
- 2-methyl-2-(4-methylphenyl)-1,3-oxazole
- 2-methyl-2-(2,4-dichlorophenyl)-1,3-oxazole
Uniqueness
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O, with a molecular weight of approximately 246.32 g/mol. The structure features a propanamine backbone with a phenyl and oxazole ring, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of oxazole have shown antiproliferative effects against various cancer cell lines such as HCT116 and PC3. The cytotoxicity is often evaluated using the MTT assay, where several oxazole derivatives demonstrated IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2b | SNB19 | 13.62 |
2c | PC3 | 21.74 |
Antimicrobial Activity
The antimicrobial potential of related compounds has also been explored. Studies have reported that certain oxazole derivatives show activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness.
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
PA-1 | S. aureus | 0.0039 |
PA-1 | E. coli | 0.025 |
These findings suggest that the oxazole moiety may enhance the antimicrobial properties of the parent amine structure.
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may influence neurotransmitter systems. For example, some derivatives have been shown to modulate cholinergic activity, which could have implications for treating neurodegenerative disorders .
The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
- Antimicrobial Mechanism : The oxazole ring might interfere with bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Neuropharmacological Mechanism : Potential interactions with neurotransmitter receptors could lead to enhanced synaptic transmission or neuroprotection.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antitumor Activity : A study published in MDPI evaluated a series of oxazole derivatives for their cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative activity .
- Antimicrobial Assessment : Another research article assessed the antimicrobial properties of similar compounds against a range of bacterial strains, revealing promising results with low MIC values .
- Neuropharmacological Evaluation : Research indicated that certain derivatives could act as cholinesterase inhibitors, suggesting potential applications in Alzheimer's disease therapy .
Properties
IUPAC Name |
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPWDHNPCCSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=COC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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